2-Amino-2-phenylcyclohexanone

Descripción general

Descripción

Descloro-norketamina (clorhidrato) es un anestésico disociativo que pertenece a la clase de compuestos de arilaciclohexilamina. Es un metabolito de la descloro-ketamina y se ha estudiado por sus posibles aplicaciones terapéuticas, así como por sus propiedades psicoactivas .

Mecanismo De Acción

La descloro-norketamina (clorhidrato) ejerce sus efectos principalmente a través del antagonismo del receptor N-metil-D-aspartato (NMDA). Esta interacción conduce a la inhibición de la neurotransmisión excitatoria, dando como resultado efectos disociativos y anestésicos . El compuesto también afecta a otros sistemas neurotransmisores, incluyendo la dopamina y la serotonina, contribuyendo a sus propiedades psicoactivas .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can undergo various metabolic reactions, including N-dealkylation and hydroxylation . These reactions involve interactions with various enzymes and proteins, although the specific biomolecules it interacts with are not yet fully identified .

Cellular Effects

It is known that this compound and its analogs have been involved in acute intoxications , suggesting that it may have significant impacts on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound undergoes N-dealkylation and hydroxylation as primary metabolic reactions, alongside other notable reactions, including oxidation, reduction, and dehydration . These reactions suggest potential binding interactions with biomolecules and possible effects on enzyme activity and gene expression .

Metabolic Pathways

It is known that the compound undergoes N-dealkylation and hydroxylation as primary metabolic reactions

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La descloro-norketamina (clorhidrato) se puede sintetizar a través de diversas rutas de síntesis. Un método común implica la reducción de descloro-ketamina usando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) en condiciones controladas . La reacción suele tener lugar en una atmósfera inerte, como el nitrógeno o el argón, para evitar la oxidación.

Métodos de producción industrial

La producción industrial de descloro-norketamina (clorhidrato) implica la síntesis a gran escala utilizando métodos de reducción similares. El proceso se optimiza para obtener un alto rendimiento y pureza, a menudo implica varios pasos de purificación, como la recristalización y la cromatografía, para asegurar que el producto final cumpla con los estándares de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Descloro-norketamina (clorhidrato) experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir la descloro-norketamina de nuevo a su compuesto madre, la descloro-ketamina.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Se utilizan comúnmente agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4).

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados sustituidos y compuestos oxo, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Antimicrobial Properties

Research indicates that 2-amino-2-phenylcyclohexanone exhibits significant antimicrobial activity. A patent (US5811464A) describes its use in treating bacterial, fungal, viral, and protozoan infections. The compound has shown efficacy against various herpes viruses, including herpes simplex and cytomegalovirus (CMV), and is noted for its low toxicity and good tolerability .

Table 1: Efficacy of this compound Against Infections

| Infection Type | Efficacy Observed | Reference |

|---|---|---|

| Herpes Simplex | High | US5811464A |

| Cytomegalovirus (CMV) | Moderate | US5811464A |

| Fungal Infections | High | US5811464A |

| Protozoan Infections | Moderate | US5811464A |

1.2 Immunomodulation

The compound is also being investigated for its immunomodulatory effects. It has been suggested that this compound can enhance immune responses in patients with compromised immune systems, such as those with HIV .

3.1 Clinical Case Study on HIV Treatment

In a clinical setting, a patient suffering from multifocal cerebral toxoplasmosis was treated with 2-methylamino-2-phenylcyclohexanone (a related compound) over several weeks. Imaging studies showed significant reduction in infection foci post-treatment, suggesting potential benefits for immunocompromised patients .

3.2 Metabolic Pathway Analysis

A study on the metabolic pathways of ketamine analogs highlighted how modifications to the cyclohexanone structure can influence metabolism via cytochrome P450 enzymes. This research provides a framework for understanding the pharmacokinetics of this compound and its derivatives .

Comparación Con Compuestos Similares

Compuestos similares

Descloro-ketamina: El compuesto madre de la descloro-norketamina, con propiedades disociativas similares.

Ketamina: Un anestésico disociativo bien conocido con un mecanismo de acción similar.

2-Fluorodescloro-ketamina: Un análogo fluorado con efectos farmacológicos similares.

Metoxmetamina: Otra arilaciclohexilamina con propiedades disociativas.

Singularidad

Descloro-norketamina (clorhidrato) es única debido a su vía metabólica específica y su perfil farmacológico distinto. Se ha demostrado que tiene una potencia y duración de acción diferentes en comparación con su compuesto madre y otros disociativos similares .

Actividad Biológica

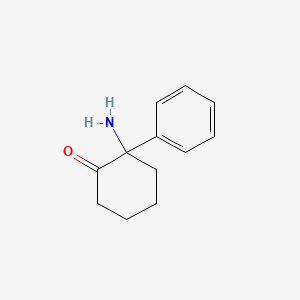

2-Amino-2-phenylcyclohexanone (C₁₂H₁₅NO) is an organic compound characterized by a cyclohexanone core with an amino group and a phenyl substituent. This structural configuration imparts unique chemical properties, making it significant in organic synthesis and medicinal chemistry. The compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and as a precursor for psychoactive compounds.

Chemical Structure and Properties

The molecular structure of this compound can be visualized as follows:

This compound's ability to cross the blood-brain barrier enhances its relevance in pharmacological applications, particularly those targeting the central nervous system (CNS) .

Biological Activity Overview

Research indicates that this compound interacts with various neurotransmitter systems, notably serotonin and dopamine pathways. These interactions suggest potential therapeutic applications in treating neurological conditions such as depression and anxiety disorders .

The biological activity of this compound is primarily attributed to its nucleophilic addition reactions, where the amino group can interact with electrophiles, forming new biologically active entities. This mechanism plays a crucial role in its pharmacological effects .

Research Findings and Case Studies

Several studies have highlighted the biological effects of this compound:

-

Neuropharmacological Studies :

- A study demonstrated that this compound exhibits significant activity on neurotransmitter systems, potentially influencing mood and cognitive functions .

- Another investigation indicated that derivatives of this compound showed selective cytotoxicity against cancer cells while sparing normal cells, suggesting its utility in oncology .

- Antibiofilm Activity :

- Cell Cycle Effects :

Comparative Analysis of Biological Activities

To provide a clearer understanding of the biological activities associated with this compound and its derivatives, the following table summarizes key findings from various studies:

Propiedades

IUPAC Name |

2-amino-2-phenylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c13-12(9-5-4-8-11(12)14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDGGSSUYSFGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C1)(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001342035 | |

| Record name | Deschloronorketamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7015-20-5 | |

| Record name | Deschloronorketamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.